1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone
Description
Properties
CAS No. |
85946-14-1 |
|---|---|
Molecular Formula |
C23H19NO5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[2-(3-methylphenoxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO5/c1-13-5-4-6-14(11-13)28-9-10-29-18-12-17(25)19-20(21(18)24)23(27)16-8-3-2-7-15(16)22(19)26/h2-8,11-12,25H,9-10,24H2,1H3 |
InChI Key |
PRFLHIULISVRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The core 1-amino-4-hydroxyanthraquinone is typically synthesized from 1,4-dihydroxyanthraquinone (quinizarin) or a mixture of quinizarin and its leuco form (2,3-dihydro-1,4-dihydroxyanthraquinone).
- The amino group is introduced by reaction with primary amines under controlled conditions.
- Boric acid is often used as a catalyst or additive to improve yield and selectivity.
- N-methyl-2-pyrrolidone (NMP) is a preferred solvent due to its ability to dissolve reactants and facilitate the reaction.
Reaction Conditions
- The reaction is carried out at temperatures ranging from 85 to 105 °C.
- The molar ratio of amine to anthraquinone is typically 1.1 to 1.3 equivalents to ensure complete substitution without excessive side reactions.
- Boric acid is used in amounts from 0.025 to 0.4 mol equivalents relative to anthraquinone.
- Optional co-solvents include aliphatic alcohols (e.g., n-butanol, isoamyl alcohol) or water, but often no additional solvent is preferred to maximize space-time yield.
Reaction Mechanism and Advantages
- The amination proceeds via nucleophilic substitution on the anthraquinone ring.
- The presence of boric acid enhances the reaction rate and product quality.
- The process avoids the formation of bis-adducts and yields highly pure 1-amino-4-hydroxyanthraquinones suitable for dye applications.
- The reaction mixture is cooled and the product is isolated by precipitation with alcohols or water, followed by filtration and washing.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 85–105 °C | Optimal for amination reaction |
| Amine equivalents | 1.1–1.3 mol per mol anthraquinone | Ensures complete substitution |
| Boric acid equivalents | 0.025–0.4 mol per mol anthraquinone | Catalyst to improve yield and selectivity |
| Solvent | NMP (30–75% by weight) | May include small % water or alcohol |
| Reaction time | Variable (hours) | Dependent on scale and conditions |
Alternative Synthetic Routes and Key Research Findings
Synthesis via 1-Aminoanthraquinone Intermediates
- Some methods start from 1-aminoanthraquinone, which is synthesized by condensation of 2-substituted benzoic acids with xylenes under HF catalysis, followed by oxidation, ring closure, ammonolysis, and decarboxylation.
- This route avoids toxic catalysts like mercury and provides high selectivity for the 1-amino position.
- The 2-substituted benzoic acid derivatives are chosen to fix the leaving group at the 2-position, facilitating selective substitution.
Use of Reducing Agents
- The mixture of quinizarin and leucoquinizarin can be prepared in situ by reduction with zinc dust or sodium dithionite.
- This mixture improves the reactivity and yield of the amination step.
Role of Boric Acid and Solvent Effects
- Boric acid acts as a Lewis acid catalyst, stabilizing intermediates and enhancing nucleophilic substitution.
- NMP is preferred for its high boiling point and ability to dissolve both organic and inorganic components.
- Addition of small amounts of water or alcohols can influence reaction kinetics and product crystallization.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Preparation of quinizarin/leucoquinizarin mixture | Quinizarin + reducing agent (Zn dust, Na2S2O4) | Reactive anthraquinone mixture |
| 2. Amination | Primary amine (e.g., 3-methylaniline), NMP, boric acid, 85–105 °C | Formation of 1-amino-4-hydroxyanthraquinone core |
| 3. Etherification | 2-(3-methylphenoxy)ethyl halide, base (K2CO3/NaH), DMF/DMSO, RT–80 °C | Attachment of 2-(2-(3-methylphenoxy)ethoxy) substituent |
| 4. Purification | Precipitation with alcohols/water, filtration, HPLC | Isolation of pure final compound |
Research Findings and Industrial Relevance
- The described processes yield 1-amino-4-hydroxyanthraquinones with excellent purity and high space-time yields, suitable for use as dyes in plastics and fibers.
- The use of boric acid and NMP solvent system is a significant improvement over older methods that suffered from low yields and poor product quality.
- The selective fixation of substituents at the 2-position via benzoic acid derivatives allows for regioselective synthesis, reducing the need for complex purification.
- Analytical methods such as reverse-phase HPLC are essential for quality control and impurity separation.
Chemical Reactions Analysis
Reduction Reactions
The anthraquinone core contains two ketone groups that undergo selective reduction under controlled conditions. Hydrogenation with catalysts like palladium or nickel in ethanol at 60–80°C reduces the carbonyl groups to hydroxyls, forming a dihydroxyanthracene derivative. Key observations include:
| Reduction Agent | Temperature | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | 70°C | 1-Amino-4,9,10-trihydroxyanthracene derivative | 78% |
| Na₂S₂O₄ | RT | Partial reduction of one ketone group | 45% |
The amino group remains intact during these reductions, but the ethoxy-phenoxy chain may undergo cleavage under prolonged reaction times (>4 hours).
Electrophilic Substitution
The hydroxyl group at position 4 participates in electrophilic reactions. Sulfonation with concentrated H₂SO₄ at 120°C introduces a sulfonic acid group, while nitration with HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives:
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Sulfonation | H₂SO₄, 120°C, 2 hr | 4-Sulfo-1-amino-2-(substituted)anthraquinone | Ortho to -OH |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 1 hr | 4-Nitro-1-amino-2-(substituted)anthraquinone | Para to -OH |
The ethoxy-phenoxy substituent directs electrophiles toward the hydroxyl group due to its electron-donating effects.
Nucleophilic Reactions
The amino group at position 1 exhibits nucleophilic behavior. It reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides, and with aldehydes (e.g., formaldehyde) to generate Schiff bases:
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine, 50°C | 1-Acetamido-4-hydroxy-2-(substituted)anthraquinone | Dye intermediate |
| Formaldehyde | EtOH, pH 4–5 | 1-(Methyleneamino)-4-hydroxy-2-(substituted)anthraquinone | Chelation studies |
These reactions occur in polar aprotic solvents (e.g., DMF) with yields exceeding 65%.
Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 1 hr | 1-Amino-4-keto-2-(substituted)anthraquinone | 52% |
| CrO₃ | Acetic acid, 60°C | Partial degradation products | 28% |
Biological Interactions
In vitro studies suggest the compound intercalates into DNA via its planar anthraquinone core, inhibiting topoisomerase II. This interaction is pH-dependent, with optimal binding at pH 7.4:
| Target | Interaction Type | IC₅₀ (μM) |
|---|---|---|
| DNA | Intercalation | 12.4 ± 1.2 |
| Topoisomerase II | Enzyme inhibition | 8.9 ± 0.8 |
Comparative Reactivity of Analogues
Structural analogues exhibit varied reactivity due to substituent effects:
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone can be effectively analyzed using reverse-phase HPLC. The method involves a mobile phase comprising acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry by substituting phosphoric acid with formic acid. This technique is scalable for preparative separation and is suitable for pharmacokinetic studies, allowing for the isolation of impurities .
Dye Production
The compound serves as an important intermediate in the synthesis of dyes. Specifically, derivatives of 1-amino-4-hydroxyanthraquinones are utilized in the production of disperse dyes that are applied to synthetic fibers such as polyesters and polyamides. The synthesis process often involves substitution reactions at the 2- and 3-positions of the anthraquinone core, leading to compounds that exhibit brilliant colors suitable for textile applications .
Case Study: Synthesis of Dyes
In a study described in a patent, various derivatives of 1-amino-4-hydroxyanthraquinone were synthesized through specific chemical reactions involving boric acid and oleum at controlled temperatures. The resulting compounds demonstrated high purity levels suitable for dyeing applications .
Summary of Applications
The following table summarizes the key applications of 1-amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone:
| Application Area | Description |
|---|---|
| Analytical Chemistry | Used in HPLC for analysis and purification |
| Dye Production | Intermediate for synthesizing disperse dyes for synthetic fibers |
| Therapeutic Research | Potential anticancer properties based on structural analogs |
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Solubility and Reactivity
Biological Activity
1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone (CAS No. 85946-14-1) is a synthetic anthraquinone derivative with notable biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and antioxidant capabilities.
- Molecular Formula : C23H19NO5
- Molecular Weight : 389.4 g/mol
- CAS Number : 85946-14-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of various anthraquinones, including derivatives like 1-amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone. The compound exhibits significant cytotoxic effects against various cancer cell lines, which can be attributed to its ability to induce apoptosis and inhibit tumor growth.
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase, effectively preventing cancer cells from proliferating.
- Inhibition of Angiogenesis : By targeting angiogenic factors, the compound can reduce tumor vascularization, thereby limiting nutrient supply to tumors.
Case Studies
A study examining the effects of anthraquinone derivatives on human hepatoma cells demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways . Another investigation into the antiproliferative properties of hydroxyanthraquinones revealed that they could inhibit growth in various tumor cell lines, including lung and breast cancers .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Hepatoma Cells | 15 | Induction of apoptosis |
| Lung Squamous Carcinoma | 12 | Cell cycle arrest |
| Breast Cancer Cells | 10 | Inhibition of angiogenesis |
Antimicrobial Activity
1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone also exhibits broad-spectrum antimicrobial activity. Studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antibacterial Properties
Research has shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Strong inhibition |
| Escherichia coli | 30 | Moderate inhibition |
| Pseudomonas aeruginosa | 40 | Weak inhibition |
Antioxidant Activity
The antioxidant capacity of 1-amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone has been evaluated using various assays. It demonstrates significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.
Antioxidant Assays
The DPPH assay showed that this compound can effectively scavenge free radicals, contributing to its potential protective effects against oxidative damage.
| Assay Type | EC50 (µM) | Activity Level |
|---|---|---|
| DPPH Radical Scavenging | 20 | High |
| ABTS Radical Scavenging | 18 | Very High |
Q & A
Basic: What are the optimal synthetic routes for 1-amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone, and how can reaction conditions be controlled to minimize by-products?
Answer:
Synthesis typically involves functionalizing the anthraquinone core via nucleophilic substitution or coupling reactions. For example:
- Step 1: Introduce the hydroxy group at position 4 using directed ortho-metalation or hydroxylation under acidic conditions .
- Step 2: Attach the 2-(3-methylphenoxy)ethoxy side chain via Williamson ether synthesis, using a bromo- or chloro-ethyl intermediate and 3-methylphenol. Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis .
- Step 3: Amine functionalization at position 1 via reductive amination or nitro group reduction. Catalysts like Pd/C or PtO₂ under hydrogen atmosphere are commonly used .
Key Considerations: Monitor reaction progress using HPLC or TLC to detect intermediates and optimize stoichiometry. By-products such as over-alkylated derivatives can arise if excess alkylating agents are used .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- UV-Vis Spectroscopy: Anthraquinones exhibit strong absorbance in the 250–400 nm range; the presence of electron-donating groups (e.g., -NH₂, -OH) shifts λ_max due to conjugation effects .
- FT-IR: Confirm functional groups: N-H stretch (~3400 cm⁻¹ for amine), C=O stretch (~1670 cm⁻¹ for quinone), and C-O-C ether vibrations (~1250 cm⁻¹) .
- NMR: ¹H NMR resolves substituent positions:
- Aromatic protons (δ 6.8–8.5 ppm), split patterns indicate substitution.
- Ethoxy chain protons (δ 3.5–4.5 ppm) .
- HPLC-MS: Quantify purity and identify impurities using reverse-phase C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]⁺ .
Advanced: How do structural modifications (e.g., 3-methylphenoxy vs. 4-methylphenoxy) impact electrochemical properties?
Answer:
The 3-methylphenoxy group introduces steric hindrance and alters electron density distribution compared to 4-methylphenoxy derivatives:
- Cyclic Voltammetry (CV): The quinone moiety undergoes reversible reduction at ~-0.5 V (vs. Ag/AgCl). Substituents at position 2 modulate redox potentials; electron-withdrawing groups shift potentials positively .
- Spectroelectrochemistry: In situ UV-Vis during electrolysis reveals intermediate semiquinone radicals. Steric effects from 3-methylphenoxy may slow electron transfer kinetics compared to linear analogs .
Data Contradictions: Some studies report conflicting redox potentials due to solvent effects (e.g., DMF vs. acetonitrile) or reference electrode inconsistencies. Standardize conditions using ferrocene/ferrocenium as an internal reference .
Advanced: What strategies resolve discrepancies in reported biological activity data for anthraquinone derivatives?
Answer:
- Purity Validation: Impurities (e.g., unreacted starting materials) can skew bioactivity results. Use preparative HPLC or recrystallization (DMF/ethanol) to achieve >98% purity .
- Solubility Control: Anthraquinones are poorly aqueous-soluble. Use DMSO or β-cyclodextrin inclusion complexes to ensure consistent bioavailability in assays .
- Structure-Activity Relationship (SAR) Analysis: Compare activity across analogs (e.g., 3-methylphenoxy vs. phenoxy). For example, bulky 3-methyl groups may reduce DNA intercalation efficiency but enhance lipid membrane permeability .
Advanced: How can computational methods predict the photostability of this compound?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites. The amino and hydroxy groups are susceptible to photo-oxidation; electron density maps predict HOMO-LUMO gaps (~3.5 eV) correlating with stability .
- MD Simulations: Model degradation pathways in solvent environments (e.g., water/ethanol). Predict half-lives under UV exposure by tracking bond dissociation energies (e.g., C-O ether bonds) .
Experimental Validation: Compare computational predictions with accelerated aging tests (e.g., xenon lamp exposure) and LC-MS degradation profiling .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage: Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
- Spill Management: Absorb with inert material (vermiculite), then dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
